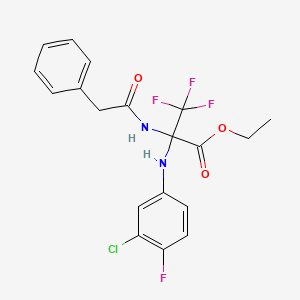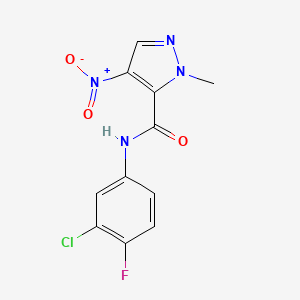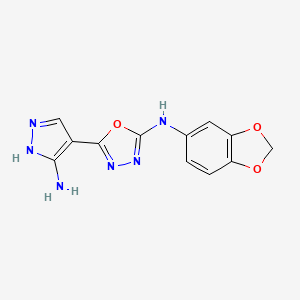![molecular formula C12H8F3N7O B15002471 N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide](/img/structure/B15002471.png)
N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazinecarboxamides with trifluoroacetic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学研究应用
5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells by inducing apoptosis.
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
作用机制
The mechanism of action of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, the compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to the induction of apoptosis, thereby reducing the growth of cancer cells.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally similar to 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE.
5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide: Another triazole derivative with applications in pharmaceutical research.
Uniqueness
The uniqueness of 5-(4H-1,2,4-TRIAZOL-4-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This feature makes it a valuable compound in drug design and development, offering improved pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C12H8F3N7O |
|---|---|
分子量 |
323.23 g/mol |
IUPAC 名称 |
3-(1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C12H8F3N7O/c13-12(14,15)7-1-3-8(4-2-7)18-10(23)9-19-11(21-20-9)22-5-16-17-6-22/h1-6H,(H,18,23)(H,19,20,21) |
InChI 键 |
AFSSXWCKKPCERI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC(=NN2)N3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002392.png)
![2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15002416.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15002424.png)
![6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15002431.png)
![1H-Pyrazole-1-acetic acid, 3-[(4-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B15002435.png)

![1-(1,3-benzodioxol-5-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B15002458.png)
![4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide](/img/structure/B15002462.png)
![N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B15002468.png)
![4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002469.png)

